molecular formula C22H19N3OS2 B7453745 2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone

2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone

Cat. No.: B7453745
M. Wt: 405.5 g/mol
InChI Key: KAOWBTZKYCQLTP-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone, also known as ETTK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETTK belongs to the family of triazole-based compounds that have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that play a crucial role in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain kinases and phosphatases that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (formation of new blood vessels), and the modulation of immune system function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound also has a high degree of stability, which allows for long-term storage and use in various assays. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the research and development of 2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone. One of the most significant areas of research is the further elucidation of its mechanism of action and the identification of specific targets for its therapeutic effects. Additionally, the development of more efficient synthesis methods for this compound and its derivatives may allow for the exploration of their potential applications in various fields. Finally, the evaluation of the pharmacokinetics and toxicity of this compound in preclinical and clinical studies may pave the way for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone involves a multistep process that includes the reaction of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with 1,2-diphenylethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a specific temperature and for a specific duration. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c1-2-25-21(18-14-9-15-27-18)23-24-22(25)28-20(17-12-7-4-8-13-17)19(26)16-10-5-3-6-11-16/h3-15,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOWBTZKYCQLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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